molecular formula C15H20O2 B1245740 10,11-Epidioxycalamene CAS No. 168207-85-0

10,11-Epidioxycalamene

Cat. No.: B1245740
CAS No.: 168207-85-0
M. Wt: 232.32 g/mol
InChI Key: ALXPNLYWXCZUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10, 11-Epidioxycalamene belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 10, 11-Epidioxycalamene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 10, 11-epidioxycalamene is primarily located in the membrane (predicted from logP). Outside of the human body, 10, 11-epidioxycalamene can be found in root vegetables. This makes 10, 11-epidioxycalamene a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Cancer Research and Therapy Development : Studies have explored the roles of compounds structurally similar to 10,11-Epidioxycalamene in cancer research. For instance, CPT-11, a derivative of camptothecin, which has a similar structure, has shown promising results in the treatment of colon cancer, lung cancer, and other solid malignancies. Research highlights the importance of such compounds in developing effective cancer treatments, focusing on their mechanism of action and metabolic pathways (Oosterhoff et al., 2005), (Rowinsky et al., 1994), (Negoro et al., 1991).

  • Gene Therapy Approaches : There is research on using adenoviral vectors for gene therapy in colon carcinoma, utilizing the enzyme carboxylesterase for converting CPT-11 into its active form, thereby enhancing its antitumor effect. This application is significant in the context of gene-directed enzyme prodrug therapy (Oosterhoff et al., 2005).

  • Biochemical and Pharmacological Studies : Understanding the biochemical properties and pharmacological effects of compounds structurally related to this compound is crucial. For instance, the metabolism of CPT-11, its conversion to active metabolites, and the subsequent effects on DNA and cellular processes have been studied extensively. These studies provide insights into the mechanisms through which such compounds exert their therapeutic effects (Kawato et al., 1991).

  • Molecular and Structural Analysis : Research also focuses on the structural characteristics of DNA adducts formed by similar epoxide compounds and their interactions with DNA. These findings are important in understanding the mutagenic and carcinogenic potentials of such compounds (Volk et al., 2003).

  • Polymer Science : The epoxidation of certain monomers and their polymerization, as seen in the case of methyl 10,11-epoxyundecanoate, is relevant in the field of polymer science. This application shows how similar structures can be utilized in creating functional polymers with potential industrial applications (Bansleben & Vogl, 1985).

Properties

CAS No.

168207-85-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4,8,11,11-tetramethyl-9,10-dioxatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene

InChI

InChI=1S/C15H20O2/c1-10-5-6-13-11(9-10)12-7-8-15(13,4)17-16-14(12,2)3/h5-6,9,12H,7-8H2,1-4H3

InChI Key

ALXPNLYWXCZUCG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C

melting_point

67-68.5°C

physical_description

Solid

Synonyms

10,12-peroxycalamenene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-Epidioxycalamene
Reactant of Route 2
Reactant of Route 2
10,11-Epidioxycalamene
Reactant of Route 3
10,11-Epidioxycalamene
Reactant of Route 4
10,11-Epidioxycalamene
Reactant of Route 5
10,11-Epidioxycalamene
Reactant of Route 6
10,11-Epidioxycalamene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.